1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene
Overview
Description
1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a butoxy group substituted with a fluorophenoxy moiety on a benzene ring
Preparation Methods
The synthesis of 1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxybenzene Intermediate: Ethoxybenzene is synthesized by the reaction of benzene with ethyl bromide in the presence of a strong base such as sodium ethoxide.
Introduction of the Butoxy Group: The ethoxybenzene intermediate undergoes a nucleophilic substitution reaction with 4-bromobutanol to introduce the butoxy group.
Attachment of the Fluorophenoxy Moiety: The final step involves the reaction of the butoxy-substituted intermediate with 2-fluorophenol in the presence of a suitable catalyst, such as potassium carbonate, to form the desired product.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield, ensuring the scalability of the synthesis.
Chemical Reactions Analysis
1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo halogenation, nitration, or sulfonation in the presence of appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: It is used in the production of specialty chemicals, including liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in biological systems, it may bind to specific receptors, modulating their activity and leading to downstream effects. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present on the benzene ring.
Comparison with Similar Compounds
1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene can be compared with similar compounds such as:
1-Ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring, leading to variations in its chemical and physical properties.
1-Methoxy-2-[4-(2-fluorophenoxy)butoxy]benzene: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and applications.
1-Butoxy-2-[4-(2-fluorophenoxy)butoxy]benzene: The substitution of the ethoxy group with a butoxy group can alter its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-2-20-17-11-5-6-12-18(17)22-14-8-7-13-21-16-10-4-3-9-15(16)19/h3-6,9-12H,2,7-8,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCPZGMCRXATKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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